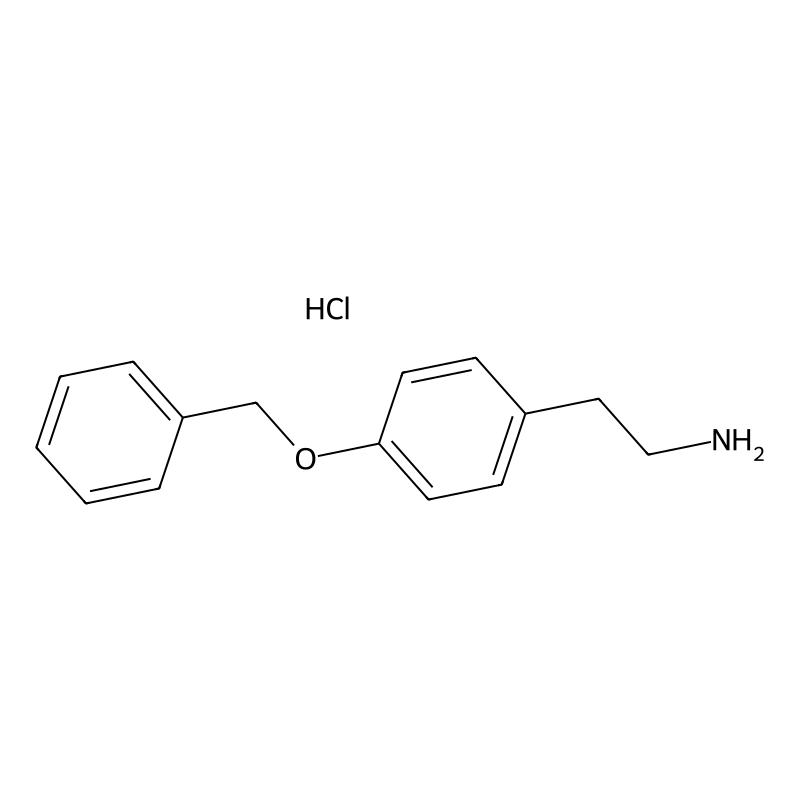Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 187.68 g/mol. This compound features a benzeneethanamine backbone modified with a phenylmethoxy group at the para position, which significantly influences its chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmaceutical research and development.
Due to the lack of research on 4-BOP-HCl, its mechanism of action remains unknown. However, its structural similarity to PEA suggests potential interactions with neurotransmitter systems, particularly the dopaminergic and noradrenergic pathways, which are involved in mood, cognition, and reward processing [].
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with alkyl halides.
- Electrophilic Aromatic Substitution: The presence of the phenylmethoxy group allows for electrophilic aromatic substitution reactions on the aromatic ring.
- Hydrolysis: Under acidic or basic conditions, this compound may hydrolyze to yield corresponding amines and alcohols.
These reactions are essential for synthesizing derivatives and exploring the compound's potential biological activities.
Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride exhibits notable biological activities due to its structural characteristics. Compounds in this class are often evaluated for their potential as:
- Neurotransmitter Modulators: Similar compounds have been studied for their effects on neurotransmitter systems, particularly in relation to mood and cognitive functions.
- Antidepressant Properties: Some derivatives show promise as antidepressants by modulating serotonin and norepinephrine levels.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
The specific biological activity of benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride requires further investigation to establish its therapeutic potential.
The synthesis of benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Benzeneethanamine: Starting from phenethylamine, a precursor is obtained through reductive amination or alkylation methods.
- Introduction of Methoxy Group: The para position on the benzene ring is modified using methoxylation techniques.
- Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.
These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride has several applications in various fields:
- Pharmaceutical Development: It serves as an intermediate in synthesizing bioactive compounds and pharmaceuticals.
- Chemical Biology Studies: The compound is utilized in exploring interactions with biological systems and understanding drug-receptor dynamics.
- Research Tool: Its unique structure makes it valuable in studying the effects of phenethylamines on biological pathways.
Studies exploring the interactions of benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride with various biological targets are essential for understanding its pharmacodynamics. Potential areas of study include:
- Receptor Binding Affinity: Investigating how this compound binds to neurotransmitter receptors can reveal its potential therapeutic effects.
- Metabolic Pathways: Understanding how the compound is metabolized in vivo can provide insights into its efficacy and safety profile.
- Synergistic Effects: Examining interactions with other pharmacological agents may uncover enhanced therapeutic effects or reduced side effects.
Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride shares structural similarities with several other compounds that contain methoxy groups and amine functionalities. Here are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzeneethanamine, N-methyl-, hydrochloride | 4104-43-2 | Contains a methyl group at the nitrogen |
| Benzeneethanamine, alpha-alpha-dimethyl-, hydrochloride | 185.69 g/mol | A central nervous system stimulant |
| Benzeneethanamine, N,N-diethyl-, hydrochloride | 5300-21-0 | Features diethyl substitution at nitrogen |
Uniqueness
The uniqueness of benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride lies in its specific para-substituted phenylmethoxy group. This modification can enhance its reactivity compared to similar compounds lacking this functional group and may influence its biological interactions significantly.








